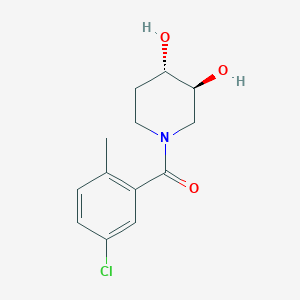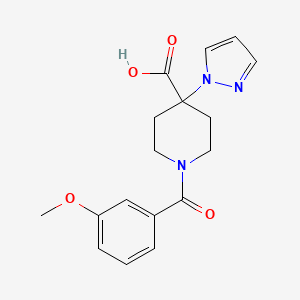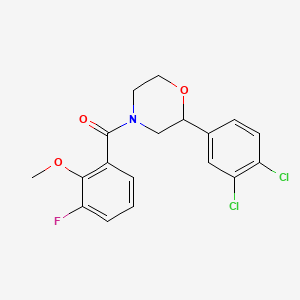
(3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-47,497 and belongs to the class of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors and has been shown to exhibit various biochemical and physiological effects.
作用机制
(3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol acts as a potent agonist of the cannabinoid receptors. It binds to the CB1 and CB2 receptors and activates them, leading to various biochemical and physiological effects. The CB1 receptor is primarily found in the central nervous system and is involved in the regulation of pain, appetite, and mood. The CB2 receptor is primarily found in the immune system and is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in preclinical studies. It has also been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the advantages of using (3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol in lab experiments is its potency as a cannabinoid receptor agonist. This allows for the study of various biochemical and physiological effects of cannabinoid receptor activation. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of (3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol. One direction is the investigation of its potential use in the treatment of various neurological disorders. Another direction is the study of its potential use in the regulation of immune responses and inflammation. Additionally, the development of more selective cannabinoid receptor agonists may help to overcome some of the limitations of using this compound in lab experiments.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a potent agonist of the cannabinoid receptors and exhibits various biochemical and physiological effects. Further research is needed to fully understand the potential of this compound in the treatment of various diseases and disorders.
合成方法
The synthesis of (3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol involves several steps. The first step involves the protection of the hydroxyl group of piperidine with a tert-butyldimethylsilyl (TBDMS) group. The next step involves the reaction of the protected piperidine with 5-chloro-2-methylbenzoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting product is then deprotected by treatment with an acid such as trifluoroacetic acid (TFA) to obtain this compound.
科学研究应用
(3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. It is also being investigated for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
属性
IUPAC Name |
(5-chloro-2-methylphenyl)-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8-2-3-9(14)6-10(8)13(18)15-5-4-11(16)12(17)7-15/h2-3,6,11-12,16-17H,4-5,7H2,1H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBNOGQBSZWOGE-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C(C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)N2CC[C@@H]([C@H](C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5370820.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5370823.png)
![N-cycloheptyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5370827.png)


![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B5370841.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370843.png)
![ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5370850.png)

![(3aR*,6aS*)-2-ethyl-5-{[(3-fluorobenzyl)amino]carbonyl}-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5370866.png)
![2-[3-methyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5370872.png)
![4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5370874.png)
![4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5370892.png)
![3-[2-({[1-(hydroxymethyl)cyclobutyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370896.png)